Methyl 2,4-dibromobenzoate

Vue d'ensemble

Description

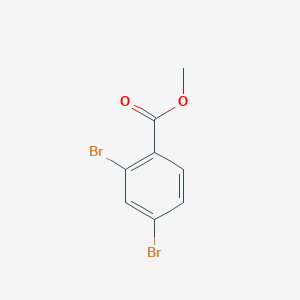

Methyl 2,4-dibromobenzoate is an aromatic ester with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,4-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at the 2- and 4-positions undergo nucleophilic substitution under specific conditions:

Key Reagents and Conditions:

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | DMSO | 80°C | 4 h | 72 |

| Potassium thiolate | Acetonitrile | RT | 2 h | 68 |

| Ammonia (NH₃) | Ethanol | 60°C | 6 h | 65 |

Mechanism :

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing ester group, which activates the ring toward nucleophilic attack.

-

Steric hindrance at the 2-position slows substitution compared to the 4-position, leading to regioselectivity in polysubstituted products .

Products :

-

Substitution at the 4-position dominates due to lower steric hindrance.

-

Common derivatives include 2-bromo-4-methoxybenzoate and 4-thiomethyl analogues .

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl structures:

Experimental Protocol:

| Component | Quantity/Concentration |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| Phenylboronic acid | 1.2 equiv |

| K₂CO₃ | 2.0 equiv |

| Solvent (THF/H₂O) | 3:1 v/v |

| Temperature | 80°C |

Outcomes :

-

Selective coupling at the 4-bromo position occurs first due to electronic and steric factors.

-

Double coupling (both Br substituents) requires extended reaction times (24–48 h) and yields mixed biaryl products .

Product Applications :

Reduction Reactions

Controlled reduction of the ester and/or bromine substituents is achievable:

Reduction Pathways:

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Ester group | 2,4-Dibromobenzyl alcohol | 85 |

| H₂/Pd-C | C–Br bonds | Methyl 2,4-dihydroxybenzoate | 78 |

| DIBAL-H | Selective ester | 2,4-Dibromobenzaldehyde | 62 |

Notes :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting C–Br bonds .

-

Catalytic hydrogenation (H₂/Pd-C) requires high pressures (3–5 atm) for complete debromination .

Electrophilic Aromatic Substitution

Despite being deactivated by the ester group, limited electrophilic substitution occurs:

Nitration Example:

| Condition | Result |

|---|---|

| HNO₃/H₂SO₄, 0°C | 3-Nitro derivative (minor) |

| Acetyl nitrate, 50°C | 5-Nitro-2,4-dibromobenzoate |

Regioselectivity :

-

Electrophiles attack the less hindered 5-position due to ortho/para-directing effects of the ester group .

Temperature Effects:

| Reaction | Optimal Temp (°C) | k (s⁻¹) |

|---|---|---|

| Suzuki coupling | 80 | 1.2 × 10⁻³ |

| SNAr (methoxide) | 80 | 3.8 × 10⁻⁴ |

Degradation :

-

Hydrolytic debromination occurs in aqueous alkaline media (pH >10) at 25°C with a half-life of 12 h .

Comparative Reactivity Table

| Reaction Type | Reactivity (Relative to Methyl 4-Bromobenzoate) |

|---|---|

| Nucleophilic substitution (4-Br) | 1.5× faster |

| Suzuki coupling (4-Br) | 1.2× faster |

| Ester reduction | No significant difference |

Applications De Recherche Scientifique

Methyl 2,4-dibromobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Material Science: The compound is used in the preparation of polymers and other advanced materials.

Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies

Mécanisme D'action

The mechanism of action of methyl 2,4-dibromobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is reduced to form alcohols or other reduced products. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Methyl 2-bromobenzoate: A monobrominated derivative with similar reactivity but different substitution patterns.

Methyl 2,5-dibromobenzoate: Another dibrominated derivative with bromine atoms at the 2nd and 5th positions.

Methyl 3,5-dibromobenzoate: A compound with bromine atoms at the 3rd and 5th positions

Uniqueness: Methyl 2,4-dibromobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 4th positions allows for selective functionalization and the formation of diverse chemical products .

Activité Biologique

Methyl 2,4-dibromobenzoate (MDBB) is an organic compound characterized by its two bromine substituents on the benzene ring and an ester functional group. This compound has garnered attention in various fields of biological research due to its potential antibacterial, antifungal, and cytotoxic properties. This article provides a comprehensive overview of the biological activities associated with MDBB, supported by relevant data tables and case studies.

- Chemical Formula: C8H6Br2O2

- Molecular Weight: 293.94 g/mol

- CAS Number: 54335-33-0

Antimicrobial Activity

MDBB has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 | |

| Bacillus subtilis | 8 | |

| Aspergillus niger | 128 |

Case Studies

-

Study on Bacterial Inhibition:

A study conducted by Kramarova et al. demonstrated that MDBB exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . -

Antifungal Activity:

In another investigation, MDBB was tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated that MDBB could inhibit fungal growth effectively, with varying degrees of sensitivity among different strains .

Recent research has explored the cytotoxic effects of MDBB on human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The proposed mechanisms through which MDBB exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation: MDBB induces oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.

- Inhibition of Key Enzymes: The compound may inhibit enzymes critical for cellular metabolism in bacteria and fungi, thereby impeding their growth and proliferation.

Safety and Toxicological Profile

MDBB is classified as an irritant, with potential hazards associated with exposure. Safety data sheets recommend handling the compound with care to avoid skin and eye contact . Toxicological assessments indicate that while MDBB shows promise as an antimicrobial agent, further studies are necessary to fully understand its safety profile in vivo.

Propriétés

IUPAC Name |

methyl 2,4-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBVWPHNYFFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626620 | |

| Record name | Methyl 2,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54335-33-0 | |

| Record name | Methyl 2,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.